molecular formula C9H11NO B084607 (2s)-2-Phenylpropanamide CAS No. 13490-74-9

(2s)-2-Phenylpropanamide

Cat. No. B084607
CAS RN: 13490-74-9
M. Wt: 149.19 g/mol
InChI Key: DOZZSWAOPDYVLH-ZETCQYMHSA-N
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Description

Synthesis Analysis

The synthesis of (2S)-2-Phenylpropanamide and its derivatives often involves intricate chemical processes that result in compounds with specific molecular structures and properties. One such example is the synthesis of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, characterized by X-ray diffraction, IR, ^1H and ^13C NMR, and UV–Vis spectra. This compound's molecular structure was optimized using hybrid-DFT methods, showing strong agreement with experimentally measured values (Demir et al., 2016).

Molecular Structure Analysis

Molecular structure analysis using techniques like X-ray diffraction and DFT calculations provides deep insights into the compound's geometry, vibrational frequencies, and chemical shifts. The molecular structure of synthesized compounds like 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide demonstrates the precision of these analytical methods in determining molecular configurations and the impact of substituents on molecular stability and properties (Demir et al., 2016).

Chemical Reactions and Properties

Chemoselective reactions of derivatives of (2S)-2-Phenylpropanamide, such as N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, with electrophiles have been studied, leading to the formation of hexahydro-4-pyrimidinones or oxazolidines. These reactions highlight the compound's versatility in synthetic chemistry and the potential for creating a wide range of chemical entities with diverse biological activities (Hajji et al., 2002).

Physical Properties Analysis

The physical properties of (2S)-2-Phenylpropanamide derivatives, including solubility, melting points, and molecular weight, are crucial for their application in various fields. These properties are determined through comprehensive analyses and have significant implications for the compound's functionality in different chemical and physical contexts.

Chemical Properties Analysis

The chemical properties of (2S)-2-Phenylpropanamide and its derivatives, such as reactivity, stability, and interaction with other chemical species, are foundational to their utility in synthesis and material science. Studies on compounds like 2-chloro-N-phenylpropanamide reveal complex reactions with LiAlH4, leading to the formation of N-propylaniline and N-isopropylaniline, showcasing the compound's reactive versatility (Vilhelmsen et al., 2008).

Scientific Research Applications

  • Chemoselective Reactions and Synthesis of Chiral Compounds : (2S)-2-Phenylpropanamide derivatives have been used in chemoselective reactions to synthesize hexahydro-4-pyrimidinones and oxazolidines, which are useful in medicinal chemistry (Hajji et al., 2002).

  • Synthesis and Biological Activity of Stereoisomers : The synthesis and analysis of diastereomeric and enantiomeric forms of derivatives of (2S)-2-Phenylpropanamide, like cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides, have shown significant biological activities, particularly in binding and pharmacological assays (Brine et al., 1995).

  • Structural and Spectral Analysis : Studies on derivatives of (2S)-2-Phenylpropanamide, such as 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, have included detailed structural analysis using X-ray diffraction and various spectral techniques. These studies contribute to the understanding of the molecular properties important for pharmaceutical applications (Demir et al., 2016).

  • Antifungal Peptide Design : Computational methods have been employed to study antifungal tripeptides derived from (2S)-2-Phenylpropanamide. These studies include the prediction of pKa values and bioactivity scores, aiding in the design of effective antifungal drugs (Flores-Holguín et al., 2019).

  • Synthesis of Mannich Base Derivatives : Research has been conducted on the synthesis of Mannich base derivatives of (2S)-2-Phenylpropanamide and their antimicrobial activities. This indicates potential applications in developing new antibacterial and antifungal agents (Idhayadhulla et al., 2014).

  • Analgesic Properties : Studies on derivatives of (2S)-2-Phenylpropanamide have shown significant analgesic properties, indicating their potential use in pain management and the development of new analgesic drugs (van Bever et al., 1974).

Safety And Hazards

The safety and hazards associated with “(2s)-2-Phenylpropanamide” are not clearly documented in the literature. As with any chemical compound, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

(2S)-2-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H2,10,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZZSWAOPDYVLH-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2s)-2-Phenylpropanamide

Synthesis routes and methods

Procedure details

3-Phenylpropionic acid (12 mg) was dissolved in tetrahydrofuran (2 ml), and triethylamine (12 μl) and isobutyl chloroformate (11 μl) were added to the solution under ice cooling. The reaction mixture was stirred at the same temperature for 1 hour, and then a solution of the compound obtained in Example 190, (1) in tetrahydrofuran (1 ml) was slowly added dropwise to the reaction mixture at −78° C. The reaction mixture was gradually warmed to room temperature, and stirred overnight. Then, ethyl acetate and saturated aqueous sodium hydrogencarbonate were added to the reaction mixture, and the layers were separated. The aqueous layer was extracted with ethyl acetate, and the combined organic layer was washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under reduced pressure, and the resulting residue was purified by preparative thin layer chromatography (chloroform:methanol:28% aqueous ammonia=20:1:0.1) to obtain a phenylpropionamide compound (22 mg). (2) By using the compound obtained in (1) mentioned above (22 mg) as a starting material, the compound shown in Table 5 (15 mg) was obtained in the same manners as those of Example 4, (6) and Example 11.
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12 mg
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2 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
太田哲男, 大江洋平, 高谷秀正 - 同志社大学ハリス理化学 …, 2016 - doshisha.repo.nii.ac.jp
Asymmetric hydrogenation of α, β-and β, γ-unsaturated carboxylic acids in the presence of catalytic amount of Ru (OCOCH3) 2 [(R)-2.2’-bis (diarylphosphino)-1, 1’-binaphthyl]((R)-1)(aryl…
Number of citations: 2 doshisha.repo.nii.ac.jp

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